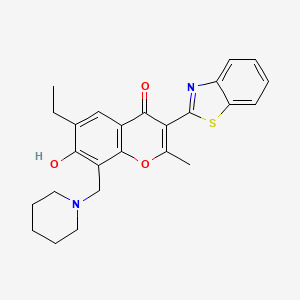
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a chromenone ring, and a piperidine ring. These structures are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The benzothiazole ring could be formed using methods described in the literature . The chromenone and piperidine rings could be formed in separate reactions, then combined with the benzothiazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromenone rings are aromatic, meaning they have a stable, resonant structure. The piperidine ring is a common feature in many drugs and is known for its ability to bind to various biological targets .
Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the various functional groups. For example, the hydroxy group on the chromenone ring could potentially be involved in hydrogen bonding or could act as a nucleophile in certain reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the compound’s solubility would be influenced by the polar hydroxy group and the nonpolar aromatic rings .
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed various synthetic routes to create chromene derivatives, including those similar to the compound . These processes often involve multistep synthesis, leveraging condensation reactions, cyclization, and the use of catalysts like piperidine to yield novel compounds with potential biological activities (El-Emary, Khalil, Ali, & El-Adasy, 2005; Al-Omran, Mohareb, & El-Khair, 2014).
Antimicrobial and Antitumor Evaluation
- Several studies have explored the antimicrobial and antitumor potentials of chromene derivatives, noting significant activities against various microbial strains and tumor cell lines. This research suggests the utility of these compounds in developing new antimicrobial and anticancer agents (Gandhi et al., 2018; Shah, Patel, Rajani, & Karia, 2016).
Biological Activity
- Research on benzothiazole and chromene moieties, often components of the compound of interest, has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and potential antipsychotic effects. This underscores the significance of such compounds in medicinal chemistry for drug discovery and development (Patel, Kumari, & Patel, 2012; Gawai, Das, & Nemade, 2019).
Advanced Materials
- Beyond pharmaceutical applications, chromene derivatives exhibit properties useful in materials science, such as fluorescence, which can be applied in dye development and optical materials. Studies on chromenones with specific substituents have shown blue light emission, indicating their potential in creating advanced fluorescent materials (Mahadevan et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-13-17-23(29)21(25-26-19-9-5-6-10-20(19)31-25)15(2)30-24(17)18(22(16)28)14-27-11-7-4-8-12-27/h5-6,9-10,13,28H,3-4,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJCKRYMOYFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

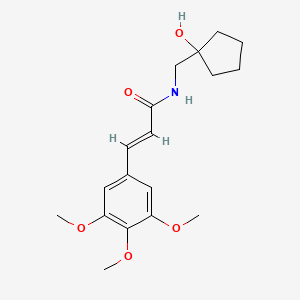
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
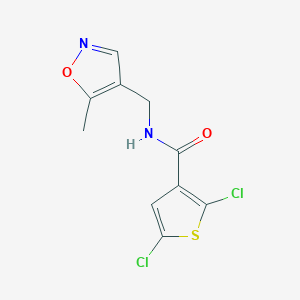
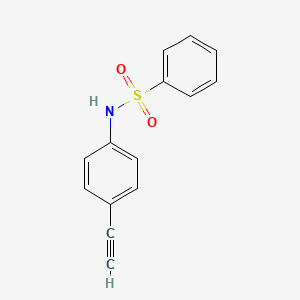
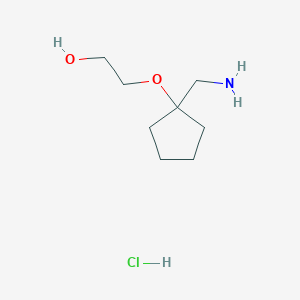
![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)
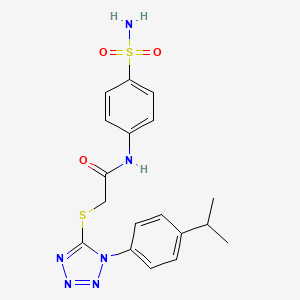
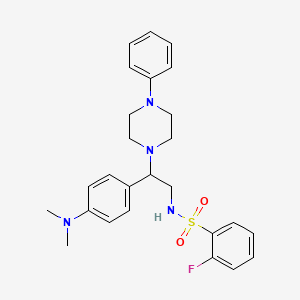
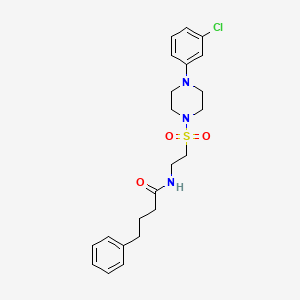
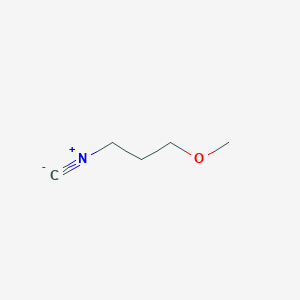
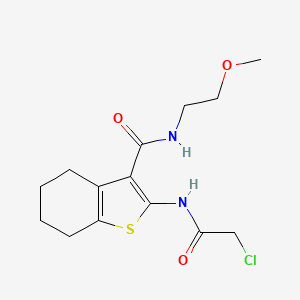
![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)